- Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols, Fuel, 2023, 353,
Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))
917-64-6 structure
Product Name:Methylmagnesium Iodide (3.0 M in Diethyl ether)
Numéro CAS:917-64-6
Le MF:CH3IMg
Mégawatts:166.2439930439
MDL:MFCD00001026
CID:810249
PubChem ID:24855379
Update Time:2025-06-14
Methylmagnesium Iodide (3.0 M in Diethyl ether) Propriétés chimiques et physiques
Nom et identifiant
-
- Magnesium, iodomethyl-
- magnesium,carbanide,iodide
- METHYLMAGNESIUM IODIDE
- METHYLMAGNESIUM IODIDE 3M ethyl ether
- METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
- Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
- 3.0 M in diethyl ether, MkSeal
- MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
- methyl magnesium iodide
- methylmagnesiumiodide
- Iodomethylmagnesium
- Methylmagnesium iodide solution, 3.0 M in diethyl ether
- Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
- MeMgI
- CH3MgI
- methyl-magnesium iodide
- (methyl)magnesium iodide
- AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Methylmagnesium iodide 3M solution in DEE
- Iodomethylmagnesium (ACI)
- Methylmagnesium iodide (6CI)
- Methylmagnesium iodine
- EINECS 213-031-1
- IODO(METHYL)MAGNESIUM
- MFCD00001027
- 917-64-6
- (Methyl-d3)magnesium iodide
- DTXSID301015526
- MFCD00001026
- AKOS009159222
- SCHEMBL1072
- magnesium;carbanide;iodide
- SY253787
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
-
- MDL: MFCD00001026
- Piscine à noyau: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
- La clé Inchi: AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Sourire: [Mg](C)I
Propriétés calculées
- Qualité précise: 165.91300
- Masse isotopique unique: 165.913
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 3
- Nombre de liaisons rotatives: 0
- Complexité: 4.8
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.26 g/mL at 20 °C
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: -40 °C
- Le PSA: 0.00000
- Le LogP: 1.46950
- Solubilité: Facilement soluble dans l'éther, le tétrahydrofuranne, etc.
Methylmagnesium Iodide (3.0 M in Diethyl ether) Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H225,H260,H314,H336
- Déclaration d'avertissement: P210,P223,P231+P232,P261,P370+P378,P422
- Numéro de transport des marchandises dangereuses:UN 3399 4.3/PG 1
- Wgk Allemagne:1
- Code de catégorie de danger: R12;R22;R34;R66;R14/15
- Instructions de sécurité: S16;S26;S43;S45;S36/37/39
- Carte FOCA taille f:1-3-10
-
Identification des marchandises dangereuses:
- Terminologie du risque:R12; R14/15; R22; R34; R66; R67
- Catégorie d'emballage:I
- Durée de la sécurité:4.2
- Niveau de danger:4.2
- Groupe d'emballage:I
- Conditions de stockage:Température de stockage 2 - 8 ℃, stockage chargé d'argon
Methylmagnesium Iodide (3.0 M in Diethyl ether) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M316653-10ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 10ml |
45.00 | 2021-07-29 | ||
| TRC | M316653-25ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 25ml |
50.00 | 2021-07-29 | ||
| TRC | M316653-50ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 50ml |
65.00 | 2021-07-29 | ||
| abcr | AB138777-100 g |
Methylmagnesium iodide, 33% in Ethyl ether; . |
917-64-6 | 33% | 100 g |
€121.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-100ml |
Methylmagnesium iodide |
917-64-6 | 100ml |
¥378.0 | 2022-04-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥303.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 500ml |
¥1102.90 | 2023-09-02 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1998.8 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-500ml |
Methylmagnesium iodide |
917-64-6 | 500ml |
¥1668.0 | 2022-04-27 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023- 500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1,998.8 | 2021-05-18 |
Methylmagnesium Iodide (3.0 M in Diethyl ether) Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether ; 2 h, 0 °C; 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 1 h, 40 °C
Référence
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),
Méthode de production 3
Conditions de réaction
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Référence
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents, Journal of Organic Chemistry, 2022, 87(18), 12352-12369
Méthode de production 4
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; reflux; 30 min, rt
Référence
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
Méthode de production 5
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Référence
- Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction, Organic Letters, 2022, 24(32), 6093-6098
Méthode de production 6
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
Référence
- Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines, ChemistrySelect, 2021, 6(41), 11265-11269
Méthode de production 7
Conditions de réaction
1.1 Reagents: Magnesium
Référence
- Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602
Méthode de production 8
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C → reflux; 4 h, rt
Référence
- Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes, Journal of the American Chemical Society, 2020, 142(11), 5017-5023
Méthode de production 9
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Référence
- Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers, Chemistry - A European Journal, 2020, 26(14), 3044-3048
Méthode de production 10
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 30 min, reflux
Référence
- Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues, Tetrahedron, 2020, 76(12),
Méthode de production 11
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Référence
- Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides, Journal of Organic Chemistry, 2020, 85(4), 1775-1793
Méthode de production 12
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt → reflux; 2 h, rt
Référence
- A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study, Journal of the American Chemical Society, 2019, 141(14), 5835-5855
Méthode de production 13
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
Référence
- Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene, Journal of Polymer Science, 2018, 56(12), 1234-1248
Méthode de production 14
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C; 2 h, rt
Référence
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents, Organic Process Research & Development, 2015, 19(10), 1356-1359
Méthode de production 15
Conditions de réaction
1.1 Reagents: Magnesium
Référence
- Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968
Méthode de production 16
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 17 h, reflux
Référence
- Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran, ACS Catalysis, 2016, 6(7), 4549-4558
Méthode de production 17
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Référence
- Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones, Journal of Organic Chemistry, 2023, 88(19), 13404-13417
Méthode de production 18
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Référence
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes, ACS Catalysis, 2023, 13(8), 5472-5481
Méthode de production 19
Conditions de réaction
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt → 0 °C; 30 min, 0 °C; 4 h, rt
Référence
- Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans, Organic Letters, 2022, 24(28), 5003-5008
Méthode de production 20
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Référence
- Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes, ACS Catalysis, 2021, 11(23), 14369-14380
Méthode de production 21
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
Référence
- Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399
Méthode de production 22
Conditions de réaction
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Référence
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis, Synlett, 2021, 32(15), 1525-1530
Méthode de production 23
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt
Référence
- Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies, Polyhedron, 2021, 197,
Méthode de production 24
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; reflux; 4 h, rt
Référence
- Oxygen-Free Poly(dimethylsilylene), Organometallics, 2020, 39(24), 4651-4656
Méthode de production 25
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 40 °C; 0.5 h, 40 °C; 40 °C → rt
Référence
- Synthesis of C37-Alkenones for Past Climate Reconstructions, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551
Méthode de production 26
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Butyl ether
Référence
- Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins, Ekologicheskaya Khimiya, 2016, 25(3), 132-137
Méthode de production 27
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
Référence
- Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150
Méthode de production 28
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
Référence
- Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392
Méthode de production 29
Conditions de réaction
1.1 Reagents: Magnesium
Référence
- Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization, Journal of Organometallic Chemistry, 2015, 797, 159-164
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products
Methylmagnesium Iodide (3.0 M in Diethyl ether) Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:917-64-6)甲基碘化镁
Numéro de commande:LE20708317
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:48
Prix ($):discuss personally
Courriel:18501500038@163.com
Methylmagnesium Iodide (3.0 M in Diethyl ether) Littérature connexe
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether)) Produits connexes
- 41251-37-0(Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-64-6)甲基碘化镁
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête